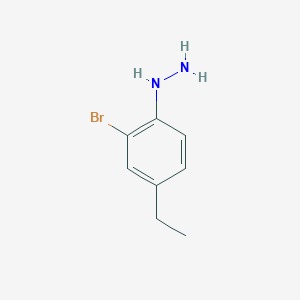

(2-Bromo-4-ethylphenyl)hydrazine

Description

Contextual Significance of Arylhydrazines in Organic Chemistry

Arylhydrazines are foundational reagents in synthetic organic chemistry, most famously for their role in the Fischer indole (B1671886) synthesis, a powerful method for constructing the indole ring system present in numerous natural products and pharmaceuticals. rsc.orgwikipedia.orgbyjus.comnih.gov Their utility extends to the synthesis of other heterocyclic systems like pyrazoles and as versatile intermediates in various coupling reactions. dergipark.org.trmdpi.comnih.govorganic-chemistry.org The nitrogen-nitrogen bond and the nucleophilic nature of the terminal nitrogen atom are key to their reactivity.

Overview of Substituted Phenylhydrazine (B124118) Chemical Space

The chemical space of substituted phenylhydrazines is vast, with a wide array of derivatives bearing different functional groups on the phenyl ring. These substituents can be electron-donating or electron-withdrawing, and their position on the ring significantly influences the reactivity of the hydrazine (B178648) moiety. Common synthetic routes to substituted phenylhydrazines involve the diazotization of the corresponding substituted anilines, followed by a reduction step. wikipedia.org This modular synthesis allows for the generation of a diverse library of reagents for various chemical applications.

Specific Focus on (2-Bromo-4-ethylphenyl)hydrazine within Arylhydrazine Research

This compound, with its specific substitution pattern of a bromine atom at the ortho position and an ethyl group at the para position relative to the hydrazine group, presents a unique combination of steric and electronic properties. The bromine atom, being an electron-withdrawing group, and the ethyl group, being a weakly electron-donating group, modulate the nucleophilicity and reactivity of the hydrazine functional group. Its CAS number is 412925-71-4. chembuyersguide.comalfa-chemistry.com

Structure

3D Structure

Properties

Molecular Formula |

C8H11BrN2 |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

(2-bromo-4-ethylphenyl)hydrazine |

InChI |

InChI=1S/C8H11BrN2/c1-2-6-3-4-8(11-10)7(9)5-6/h3-5,11H,2,10H2,1H3 |

InChI Key |

DXIWMLSTDDAQHD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)NN)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4 Ethylphenyl Hydrazine

Classical Preparation Routes

The traditional and most reliable methods for synthesizing (2-Bromo-4-ethylphenyl)hydrazine rely on multi-step sequences starting from commercially available precursors. These routes, particularly the diazotization-reduction pathway, are adaptable and have been optimized for various substituted anilines.

Diazotization and Reduction Protocols

A cornerstone in the synthesis of arylhydrazines is the conversion of a primary aromatic amine into a diazonium salt, which is then reduced to the target hydrazine (B178648). This two-step protocol is widely applicable and is the most documented route for compounds of this class.

The initial step in the synthesis is the diazotization of 2-bromo-4-ethylaniline (B2476837). nih.gov This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺X⁻) using nitrous acid (HNO₂). Since nitrous acid is unstable, it is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures. lkouniv.ac.in

The conversion of primary aromatic amines into diazonium salts is a standard procedure known as diazotization. ncert.nic.inbyjus.com The reaction is highly sensitive to temperature and must be carried out in a cold environment, typically between 0 and 5 °C, to prevent the unstable diazonium salt from decomposing, which can be explosive. lkouniv.ac.instackexchange.com The reaction mixture includes dissolving the starting aniline, 2-bromo-4-ethylaniline, in an aqueous solution of a strong acid like hydrochloric acid. google.compatsnap.com A solution of sodium nitrite is then added slowly while maintaining the low temperature. google.com The resulting product is an aqueous solution of (2-bromo-4-ethylphenyl)diazonium chloride, which is generally not isolated and is used immediately in the subsequent reduction step due to its instability. ncert.nic.in

General Reaction Scheme for Diazotization: Starting Material: 2-Bromo-4-ethylaniline Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) Conditions: 0–5 °C Product: (2-bromo-4-ethylphenyl)diazonium chloride solution

The second critical step is the reduction of the (2-bromo-4-ethylphenyl)diazonium salt to form this compound. This transformation is achieved using various reducing agents, with inorganic compounds being the most common.

Several inorganic reducing agents can effectively convert diazonium salts to arylhydrazines. numberanalytics.com

Tin(II) Chloride (Stannous Chloride): The use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and effective method for this reduction. scispace.comgoogle.com The diazonium salt solution is typically added to a solution of SnCl₂, and the reaction proceeds to form the tin-hydrazine complex, which is then hydrolyzed to yield the hydrazine, often as its hydrochloride salt. google.com Stannous chloride is considered a mild Lewis acid and a versatile reducing agent in organic synthesis. researchgate.net This method is known for its efficiency in producing aryl amines from nitro compounds and aryl hydrazines from diazonium salts. scispace.comresearchgate.net

Sodium Sulfite (B76179)/Pyrosulfite: An alternative method involves reduction with sodium sulfite (Na₂SO₃) or sodium pyrosulfite (Na₂S₂O₅), also known as sodium metabisulfite. patsnap.comgoogle.com This approach is often preferred due to lower costs and reduced metal waste. The reaction with sodium sulfite initially forms a sulfonate intermediate, which is then hydrolyzed under acidic or basic conditions to yield the final hydrazine product. A patent for the synthesis of the related 2-bromophenylhydrazine (B91577) describes using sodium pyrosulfite as the reducing agent. patsnap.comgoogle.com

The table below summarizes findings from a patented procedure for a structurally similar compound, 2-bromophenylhydrazine, which provides a model for the synthesis of the target compound.

| Parameter | Value | Reference |

| Starting Material | 2-bromoaniline (B46623) | patsnap.com |

| Diazotization Reagents | NaNO₂, 10N HCl | patsnap.com |

| Diazotization Temp. | < 0 °C | patsnap.com |

| Reducing Agent | Sodium Pyrosulfite (Na₂S₂O₅) & NaOH | patsnap.com |

| Reduction Temp. | Initial at 15-18 °C, then raised to 80 °C | patsnap.comgoogle.com |

| Hydrolysis | 10N HCl, 97-100 °C | patsnap.com |

| Final Product Purity | 98.64% | google.com |

The efficiency and selectivity of the reduction step are highly dependent on the reaction conditions, particularly pH and temperature.

pH Control: The pH of the reaction medium is crucial. When using sodium sulfite or pyrosulfite, the reaction is typically carried out under controlled pH conditions, often in the range of 7-9, to facilitate the reduction. google.com In a patented method for 2-bromophenylhydrazine, the reduction with sodium pyrosulfite was performed at a pH of 7. patsnap.comgoogle.com For reductions involving tin(II) chloride, a highly acidic environment (concentrated HCl) is necessary. google.com Following the reduction, the pH is often adjusted to be strongly basic (e.g., pH 10) to precipitate the crude hydrazine product. google.com

Temperature Management: Temperature control is vital throughout the process. The initial diazotization must be kept below 5 °C. stackexchange.commdpi.com For the reduction step, conditions can vary. While the addition of the diazonium salt to the reducing agent might be done at low temperatures to control the initial reaction rate, the subsequent hydrolysis or final reaction stage may require heating. For instance, in the sodium pyrosulfite reduction method, the reaction mixture was heated to 80 °C and then to nearly 100 °C during the final hydrolysis step to ensure complete conversion. patsnap.com In contrast, some reductions with zinc powder (another possible reductant) are maintained at a cooler temperature of around 18 °C. google.com Careful management of temperature is essential to maximize yield and purity while minimizing side reactions.

Reductive Transformation of Diazonium Intermediates

Hydrazinolysis Approaches

Hydrazinolysis, which involves the displacement of a leaving group by hydrazine, is another potential synthetic route. However, this method is less common for the synthesis of arylhydrazines from unactivated aryl halides. Nucleophilic aromatic substitution on an aryl halide like 2-bromo-4-ethylaniline would require harsh reaction conditions or activation by strongly electron-withdrawing groups, which are not present in this molecule. Therefore, the diazotization-reduction pathway remains the most practical and widely-used method for preparing this compound.

Reaction of Substituted Halobenzenes with Hydrazine

Palladium and copper catalysts are at the forefront of forming the crucial C-N bond between an aryl halide and hydrazine. These methods offer a direct pathway to aryl hydrazines that avoids the classical route involving the reduction of diazonium salts. nih.govnih.gov

Palladium-Catalyzed Coupling: Research has demonstrated the efficacy of palladium-catalyzed coupling of (hetero)aryl chlorides and bromides with hydrazine hydrate. nih.govnih.gov Using a palladium catalyst with a specific phosphine (B1218219) ligand, such as the Josiphos ligand CyPF-tBu, enables the reaction to proceed with high efficiency and selectivity for the desired mono-arylated hydrazine product. nih.gov A key aspect of this process is the use of an inexpensive and simple base like potassium hydroxide (B78521) (KOH). The reaction mechanism involves complex catalytic cycles where the rate-limiting step can be the deprotonation of a hydrazine-bound arylpalladium(II) chloride complex. nih.gov This method is notable for its broad substrate scope and the ability to function at very low catalyst loadings, sometimes as low as 100 ppm, which is advantageous for both economic and environmental reasons. nih.gov

Copper-Catalyzed Coupling: Copper-catalyzed cross-coupling represents an efficient and convenient alternative for the synthesis of aryl hydrazines. researchgate.net This approach can be applied to aryl bromides that have both electron-donating and electron-withdrawing groups. One of the significant advantages of certain copper-catalyzed systems is the ability to use water as a solvent, aligning with green chemistry principles. researchgate.net For instance, a procedure using a copper catalyst with a readily accessible ligand in water has been developed for multigram-scale synthesis, which conveniently yields the aryl hydrazine hydrochloride salt without the need for column chromatography. researchgate.net Another approach involves using polyethylene (B3416737) glycol (PEG-400) as both a ligand and solvent for the copper-catalyzed reaction of aryl halides with aqueous hydrazine, which is effective for a wide range of substrates, including those that are sterically hindered. researchgate.net

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also safer and more environmentally benign. Continuous-flow synthesis and the application of green chemistry principles are central to this evolution.

Continuous-Flow Synthesis Protocols

Continuous-flow technology offers significant advantages over traditional batch processing, particularly for reactions involving unstable or hazardous intermediates. The synthesis of aryl hydrazines, which often proceeds through potentially explosive diazonium salts, is an ideal candidate for this approach. The synthesis of 2-ethylphenylhydrazine hydrochloride, a structurally similar compound to the title molecule, has been effectively demonstrated in a continuous-flow system. organic-chemistry.org

Minimization of Intermediate Accumulation in Flow SystemsA primary safety benefit of continuous-flow synthesis is the minimization of the accumulation of hazardous intermediates.organic-chemistry.orgorgsyn.orgIn a typical batch synthesis of an aryl hydrazine, a large quantity of the diazonium salt intermediate is present in the reactor at one time. In a flow system, only a small amount of this intermediate exists within the reactor coil at any given moment.orgsyn.orgResearch on the synthesis of 2-ethylphenylhydrazine hydrochloride explicitly aimed to avoid the accumulation and isolation of energetic intermediates like diazonium chloride and the subsequent diazenesulfonate.orgsyn.orgThis "just-in-time" generation and immediate consumption of the hazardous species drastically reduces the risks associated with their handling.organic-chemistry.org

The table below summarizes the optimized parameters for a continuous-flow process for a related compound, demonstrating the precise control afforded by this technology. organic-chemistry.org

Table 1: Optimized Parameters for Continuous-Flow Synthesis of 2-Ethylphenylhydrazine HCl

| Parameter | Value |

|---|---|

| Reactant Solutions | |

| Solution A | 2-ethylaniline, 30% aq. HCl, Water |

| Solution B | Sodium nitrite in Water |

| Solution C | Sodium sulfite in Water |

| Molar Flow Ratio | |

| (2-ethylaniline : NaNO₂ : Na₂SO₃) | 1.0 : 1.03 : 2.8 |

| Residence Times & Temperatures | |

| Loop I (Diazotization) | 15 seconds @ 25 °C |

| Loop II (Initial Reduction) | 30 seconds @ 25 °C |

| Loop III (Heated Reduction) | 30 minutes @ 100 °C |

This interactive table summarizes the conditions used in the continuous-flow synthesis of 2-ethylphenylhydrazine hydrochloride, a close analog to the title compound. organic-chemistry.org

Green Chemistry Principles in Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes through various strategies, including the elimination of harmful solvents.

Solvent-Free Reaction ConditionsMechanochemistry, which involves inducing reactions by mechanical force (e.g., grinding or milling) in the absence of bulk solvents, represents a significant green chemistry approach. Research has shown that hydrazone compounds can be synthesized quantitatively through mechanochemical means, such as in a planetary ball mill.nih.govThis method involves the direct coupling of hydrazines with aldehydes. While this applies to a derivative reaction of the title compound, it showcases a viable solvent-free technique within the relevant chemical space. The reactions can be completed in relatively short timeframes, eliminating the need for solvents and simplifying product work-up.nih.gov

Another key green chemistry principle is the use of water as a reaction solvent. As mentioned previously, efficient copper-catalyzed methods have been developed for the synthesis of aryl hydrazines from aryl halides in water, which serves as an environmentally benign solvent. researchgate.netresearchgate.net

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating methods. nih.gov This technology utilizes the ability of polar molecules to generate heat rapidly and uniformly when subjected to microwave irradiation, leading to in-core heating of the reaction mixture rather than relying on conduction from the vessel walls. researchgate.net

In the context of arylhydrazine synthesis, microwave irradiation has been effectively employed to drive reactions such as the coupling of arylboronic acids with azodicarboxylates. For instance, a copper-catalyzed electrophilic amination of arylboronic acids has been shown to produce aryl-substituted hydrazines in excellent yields under microwave conditions. nih.gov This approach demonstrates high functional-group tolerance and can be accomplished in significantly reduced reaction times. nih.gov

Another application is the microwave-induced synthesis of pyrazoline derivatives from chalcones and phenylhydrazine (B124118), which proceeds rapidly without the need for a catalyst. researchgate.net While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the principles and conditions from related syntheses are highly applicable. For example, the reaction of substituted phenylhydrazines with active methylene (B1212753) compounds to form pyrazolones has been achieved in excellent yields under solvent-free microwave conditions. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Representative Arylhydrazine Reaction

| Parameter | Microwave-Assisted Method | Conventional Heating |

| Reaction Time | 5-20 minutes | 2-12 hours |

| Yield | 85-95% | 70-85% |

| Solvent | Often solvent-free or minimal solvent | Typically requires a solvent |

| Energy Consumption | Lower | Higher |

This table presents representative data for the synthesis of substituted arylhydrazines and related compounds, illustrating the general advantages of microwave-assisted techniques.

Ultrasound-Promoted Synthesis

The application of ultrasound in chemical synthesis, known as sonochemistry, offers a green and efficient alternative to traditional methods. The phenomenon responsible for the observed rate enhancements is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to accelerated reaction rates. researchgate.net

Ultrasound has been successfully used to promote the synthesis of arylhydrazones from phenylhydrazines and carbonyl compounds at ambient temperatures, often without the need for a catalyst and resulting in excellent yields and short reaction times. nih.govorganic-chemistry.org This method is noted for its operational simplicity and environmental friendliness. The synthesis of various heterocyclic compounds, such as 3-arylcoumarins and N-(4-oxo-1,2-dihydroquinazolin-3(4H)-yl)amides, has also been facilitated by ultrasound irradiation, demonstrating the broad applicability of this technique. researchgate.netnih.gov

For the synthesis of compounds structurally similar to this compound, ultrasound provides a milder and more energy-efficient pathway. The reaction conditions are typically less harsh than conventional heating, and the process can often be conducted at room temperature. nih.govresearchgate.net

Table 2: Effect of Ultrasound on the Synthesis of Arylhydrazones

| Entry | Reactants | Conditions | Time (min) | Yield (%) |

| 1 | Phenylhydrazine, Benzaldehyde | Ultrasound, Dioxane, RT | 5 | 92 |

| 2 | 4-Chlorophenylhydrazine, Acetophenone | Ultrasound, Dioxane, RT | 8 | 90 |

| 3 | 4-Nitrophenylhydrazine, 2-Furaldehyde | Ultrasound, Dioxane, RT | 10 | 95 |

This table showcases typical results for the ultrasound-promoted synthesis of arylhydrazones, demonstrating the efficiency of this method for reactions involving substituted phenylhydrazines. RT = Room Temperature. Data is illustrative based on published literature for analogous compounds. nih.govorganic-chemistry.org

Catalytic Methodologies for Sustainable Production

The development of catalytic methods for the synthesis of arylhydrazines is a cornerstone of sustainable chemical production. These methods often utilize transition metals like copper and palladium to facilitate C-N bond formation under milder conditions and with greater efficiency than traditional stoichiometric approaches. researchgate.net

A notable example is the copper-catalyzed cross-coupling of aryl halides with hydrazine hydrate. This method provides a direct route to arylhydrazines and can be performed in greener solvents like polyethylene glycol (PEG) or even water, which enhances the sustainability of the process. researchgate.net Similarly, palladium-catalyzed reactions have been developed for the synthesis of unsymmetrical N,N-diarylhydrazines from arylhydrazines and aryl tosylates, showcasing good functional group compatibility and high yields. researchgate.net

An innovative approach involves the acceptorless dehydrogenative coupling of arylhydrazines and alcohols, catalyzed by an iridium complex, to produce arylhydrazones. This process is highly selective and releases only hydrogen gas as a byproduct, representing a very clean synthetic route. organic-chemistry.org While a traditional synthesis of 2-bromophenylhydrazine involves the diazotization of 2-bromoaniline followed by reduction, modern catalytic methods offer more direct and environmentally benign alternatives. patsnap.comgoogle.com

Table 3: Overview of Catalytic Systems for Arylhydrazine Synthesis

| Catalyst System | Reactants | Key Advantages |

| CuI / Ligand | Aryl Halide + Hydrazine | Use of inexpensive catalyst, can be performed in green solvents. |

| Pd(TFA)₂ / Phosphine Ligand | Arylhydrazine + Aryl Tosylate | High yields, good functional group tolerance for complex molecules. researchgate.net |

| [Cp*IrCl₂]₂ | Arylhydrazine + Alcohol | Acceptorless dehydrogenation, high atom economy, clean byproduct (H₂). organic-chemistry.org |

This table summarizes various catalytic systems used for the synthesis of arylhydrazines and their derivatives, highlighting their respective benefits in promoting sustainable production.

Chemo-Enzymatic and Biocatalytic Routes to Arylhydrazines

Chemo-enzymatic synthesis integrates the precision of biocatalysis with the versatility of chemical synthesis to construct complex molecules. nih.gov This approach leverages enzymes for specific transformations, such as stereoselective reactions, under mild, aqueous conditions, which can be difficult to achieve with purely chemical methods. google.comgoogle.com

While direct enzymatic routes to simple arylhydrazines like this compound are not common, chemo-enzymatic cascades are increasingly being designed for the synthesis of more complex molecules where an arylhydrazine moiety might be a precursor. nih.gov For instance, enzymes can be used to create chiral building blocks that are then subjected to chemical reactions, or a chemically synthesized substrate can be modified in a later step by an enzyme. google.com The synthesis of various natural products, such as alkaloids and polyketides, has demonstrated the power of combining enzymatic steps (e.g., using oxidases, transferases, or lyases) with traditional organic reactions. nih.govresearchgate.net

The key advantage of this methodology is the ability to perform highly selective reactions under environmentally friendly conditions, reducing the need for protecting groups and minimizing waste. As the field of biocatalysis expands, the development of novel enzymes could open up new, more direct chemo-enzymatic pathways for the production of a wide range of substituted arylhydrazines. nih.gov

Reactivity and Mechanistic Investigations of 2 Bromo 4 Ethylphenyl Hydrazine

Oxidative Transformations and Radical Generation

The oxidation of hydrazine (B178648) derivatives, including (2-bromo-4-ethylphenyl)hydrazine, can lead to the formation of highly reactive intermediates such as aryl radicals. These species are pivotal in a variety of synthetic transformations.

Formation of Aryl Radicals

Aryl hydrazines are effective precursors for the generation of aryl radicals. nih.gov The oxidation of hydrazine derivatives can be initiated by various reagents and conditions, leading to the formation of these carbon-centered radicals. nih.gov In a general sense, the oxidation of a monosubstituted hydrazine can generate alkyl radicals, a process that has been observed in metabolic studies of hydrazine derivatives. nih.gov This process is often more efficient for monosubstituted hydrazines compared to their disubstituted counterparts. nih.gov

Aryl radicals are valuable intermediates in a range of organic reactions, including arylation reactions. nih.gov The generation of these radicals from aryl hydrazines provides a mild and efficient route to access these reactive species, which can then be trapped by various substrates. nih.gov

Palladium-Catalyzed Oxidative C-N Bond Cleavage

While specific studies on the palladium-catalyzed oxidative C-N bond cleavage of this compound are not extensively detailed in the provided search results, the broader context of palladium catalysis is relevant. Palladium catalysts are well-known for their ability to facilitate a wide array of cross-coupling reactions, which often involve the cleavage of carbon-halogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org These catalytic cycles typically involve Pd(0) and Pd(II) species. wikipedia.org The principles of oxidative addition and reductive elimination that govern these reactions could potentially be applied to the C-N bond of a hydrazine derivative under specific catalytic conditions, though this is a more specialized area of research.

Iodine-Mediated Oxidations

Iodine can be used as a catalyst to generate aryl radicals from aryl hydrazines in the presence of air. nih.govacs.org This method offers a mild and efficient strategy for arylation reactions. nih.gov The proposed mechanism involves the initial reaction of iodine with the aryl hydrazine to form an intermediate, which then undergoes dehydroiodination. nih.govacs.org Subsequent reaction with molecular iodine, which is regenerated through the air oxidation of hydroiodic acid, leads to the formation of the aryl radical. nih.govacs.org This catalytic cycle is sustained by the continuous air oxidation of the hydroiodic acid byproduct. nih.govacs.org

This iodine-mediated approach has been successfully applied to the arylation of substituted 1,4-naphthoquinones, demonstrating the synthetic utility of aryl radicals generated from aryl hydrazines. nih.govacs.org The reaction conditions are typically optimized by screening various solvents and iodine-based reagents at temperatures ranging from room temperature to 70 °C. nih.govacs.org

Cross-Coupling Reactions

This compound, containing an aryl bromide moiety, is a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

Heck Coupling Pathways

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgnih.govfrontiersin.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.orgnih.govfrontiersin.org The catalytic cycle typically involves a Pd(0)/Pd(II) pathway. wikipedia.org

Given the presence of the bromo-substituent, this compound can act as the aryl halide component in a Heck reaction. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a base like triethylamine (B128534) or sodium acetate, and a phosphine (B1218219) ligand. wikipedia.orgthieme-connect.de The reaction of an aryl bromide with an alkene, such as ethyl crotonate, under these conditions leads to the formation of a trisubstituted alkene. nih.govfrontiersin.org Microwave irradiation has been shown to be an effective heating method for promoting Heck reactions, often leading to shorter reaction times and improved efficiency. nih.govfrontiersin.org

Table 1: Representative Heck Coupling Reaction Conditions

| Parameter | Condition |

| Aryl Halide | Aryl Bromide |

| Alkene | Ethyl Crotonate |

| Catalyst | Pd EnCat® 40 |

| Base | Sodium Acetate (AcONa) |

| Additive | Tetraethylammonium Chloride (Et4NCl) |

| Solvent | Ethanol |

| Heating | Microwave Irradiation (140°C) |

| Reference | nih.govfrontiersin.org |

Suzuki Cross-Coupling with Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of modern organic synthesis, involving the reaction of an organoboron compound (typically a boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex. udel.edulibretexts.orgnih.gov This reaction is widely used for the formation of biaryl structures. udel.edumdpi.com

This compound can serve as the aryl halide partner in a Suzuki coupling. The reaction with an arylboronic acid in the presence of a palladium catalyst and a base leads to the formation of a new carbon-carbon bond, effectively coupling the two aryl groups. mdpi.com The choice of catalyst, base, and solvent is crucial for the success of the reaction. mdpi.com Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), and bases such as potassium carbonate or potassium phosphate (B84403) are frequently employed. udel.edumdpi.com The reaction can be performed in various solvents, including aqueous mixtures and organic solvents like 1,4-dioxane. udel.edumdpi.com

Table 2: Typical Suzuki Cross-Coupling Reaction Parameters

| Component | Example |

| Aryl Halide | This compound |

| Boronic Acid | Phenylboronic Acid |

| Catalyst | Pd(PPh3)4 |

| Base | K3PO4 |

| Solvent | 1,4-Dioxane |

| Reference | mdpi.com |

The versatility of the Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl groups, making it a highly valuable transformation in medicinal chemistry and materials science. nih.govmdpi.comnih.gov

Hiyama Cross-Coupling with Arylsilicon Reagents

The Hiyama cross-coupling reaction is a palladium-catalyzed carbon-carbon bond formation between an organosilicon compound and an organic halide. For this compound, the bromine atom on the aromatic ring serves as the halide partner. This reaction typically requires the activation of the organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to form a more reactive pentacoordinate silicate (B1173343) intermediate.

The catalytic cycle is understood to begin with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex. This is followed by transmetallation from the activated arylsilicon reagent to the palladium(II) complex. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. Given the presence of the hydrazine moiety, compatible reaction conditions, particularly the choice of base and temperature, would be crucial to prevent side reactions. While specific examples involving this compound are not documented in the searched literature, the general applicability of the Hiyama coupling to a wide range of aryl bromides suggests this transformation is feasible.

Table 1: Plausible Hiyama Cross-Coupling Reaction of this compound Note: The following data represents a hypothetical reaction based on general principles of Hiyama cross-coupling.

| Reactant 2 (Arylsilicon Reagent) | Catalyst System | Activator | Solvent | Expected Product |

| Phenyltrimethoxysilane | Pd(OAc)₂ / Ligand (e.g., SPhos) | TBAF | Toluene or Dioxane | (4-Ethyl-[1,1'-biphenyl]-2-yl)hydrazine |

| (4-Methoxyphenyl)triethoxysilane | PdCl₂(PPh₃)₂ | CsF | DMF | (4-Ethyl-4'-methoxy-[1,1'-biphenyl]-2-yl)hydrazine |

| Thiophen-2-yl(trimethoxy)silane | Pd₂(dba)₃ / Ligand (e.g., XPhos) | TASF | THF | (4-Ethyl-2'-(thiophen-2-yl)phenyl)hydrazine |

Sonogashira-Type Coupling Reactions

The Sonogashira reaction is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. The reaction of this compound would involve the coupling of the aryl bromide with various terminal alkynes. This reaction is typically carried out in the presence of a palladium(0) catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base which also often serves as the solvent (e.g., triethylamine or diisopropylamine).

The catalytic cycle involves the formation of a copper(I) acetylide species, which then undergoes transmetallation to a palladium(II) complex that has been formed via oxidative addition of the this compound to the palladium(0) catalyst. Reductive elimination from this intermediate yields the alkynylated product and regenerates the palladium(0) catalyst. The reaction conditions are generally mild, which should be compatible with the hydrazine functional group. The electronic properties of the alkyne and any substituents on the aryl bromide can influence reaction rates.

Table 2: Plausible Sonogashira Coupling Reaction of this compound Note: The following data represents a hypothetical reaction based on general principles of Sonogashira coupling.

| Reactant 2 (Terminal Alkyne) | Catalyst System | Co-catalyst | Base/Solvent | Expected Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | (4-Ethyl-2-(phenylethynyl)phenyl)hydrazine |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Diisopropylamine | (4-Ethyl-2-((trimethylsilyl)ethynyl)phenyl)hydrazine |

| 1-Heptyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine/DMF | (2-(Hept-1-yn-1-yl)-4-ethylphenyl)hydrazine |

Condensation and Cyclization Reactions

Formation of Hydrazones and Azines

This compound is expected to readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form the corresponding hydrazones. This reaction typically occurs under mild acidic catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine. The resulting intermediate then dehydrates to form the stable C=N bond of the hydrazone.

Azines are compounds containing a C=N-N=C functional group and are typically formed by the reaction of a hydrazine with two equivalents of a carbonyl compound or by the self-condensation of a hydrazone. Symmetrical azines can be synthesized by reacting this compound with two equivalents of the same aldehyde or ketone. The formation of unsymmetrical azines would require a stepwise approach.

Table 3: Plausible Hydrazone Formation from this compound Note: The following data represents a hypothetical reaction based on general principles of hydrazone formation.

| Reactant 2 (Carbonyl Compound) | Catalyst | Solvent | Expected Product |

| Benzaldehyde | Acetic Acid (catalytic) | Ethanol | 1-(2-Bromo-4-ethylphenyl)-2-benzylidenehydrazine |

| Acetophenone | HCl (catalytic) | Methanol | 1-(2-Bromo-4-ethylphenyl)-2-(1-phenylethylidene)hydrazine |

| 4-Nitrobenzaldehyde | Sulfuric Acid (catalytic) | Isopropanol | 1-(2-Bromo-4-ethylphenyl)-2-(4-nitrobenzylidene)hydrazine |

Cyclocondensation for Heterocycle Formation

Substituted phenylhydrazines are classic precursors for the synthesis of pyrazoles via cyclocondensation with 1,3-dicarbonyl compounds (Knorr pyrazole (B372694) synthesis). It is anticipated that this compound would react with various β-diketones, β-ketoesters, or α,β-unsaturated ketones to form pyrazole derivatives. The reaction with a 1,3-dicarbonyl compound proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. When using unsymmetrical 1,3-dicarbonyls, the reaction can potentially yield two regioisomeric pyrazoles, and the outcome is often influenced by the reaction conditions and the nature of the substituents on both reactants.

Table 4: Plausible Pyrazole Synthesis from this compound Note: The following data represents a hypothetical reaction based on general principles of pyrazole synthesis.

| Reactant 2 (1,3-Dicarbonyl) | Catalyst/Conditions | Solvent | Expected Product |

| Acetylacetone (2,4-Pentanedione) | Acetic Acid, Reflux | Ethanol | 1-(2-Bromo-4-ethylphenyl)-3,5-dimethyl-1H-pyrazole |

| Ethyl Acetoacetate | Reflux | Ethanol/Acetic Acid | 1-(2-Bromo-4-ethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| Dibenzoylmethane | Reflux | Acetic Acid | 1-(2-Bromo-4-ethylphenyl)-3,5-diphenyl-1H-pyrazole |

1,2,4-Triazoles can be synthesized from hydrazines through several routes. One common method is the Einhorn-Brunner reaction, which involves the condensation of a hydrazine with diacylamines. Another approach involves the reaction of a hydrazine with acylhydrazides (Pellizzari reaction) or the cyclization of N-acylamidrazones. Furthermore, substituted hydrazines can react with various reagents containing a C-N-C or N-C-N fragment, such as isothiocyanates followed by cyclization, to form the triazole ring. For this compound, reaction with formamide (B127407) could yield the corresponding 1-(2-Bromo-4-ethylphenyl)-1H-1,2,4-triazole. The specific pathway and reagents would determine the substitution pattern on the resulting triazole ring.

Table 5: Plausible Triazole Synthesis from this compound Note: The following data represents a hypothetical reaction based on general principles of triazole synthesis.

| Reagents | Method | Conditions | Expected Product |

| Formamide | N/A | High Temperature | 1-(2-Bromo-4-ethylphenyl)-1H-1,2,4-triazole |

| Phenyl isothiocyanate, then Methyl iodide, then Hydrazine | Multi-step synthesis | Base, Heat | 4-Amino-1-(2-bromo-4-ethylphenyl)-5-phenyl-1,2,4-triazole-3-thione intermediate, further reactions needed |

| Diacylamine (e.g., N,N'-diformylhydrazine) | Einhorn-Brunner Reaction | Acidic, Heat | 1-(2-Bromo-4-ethylphenyl)-1H-1,2,4-triazole |

Quinazoline (B50416) and Related Heterocyclic Systems

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds, including quinazolines and their derivatives. The reactivity of the hydrazine moiety allows for its participation in cyclization and condensation reactions to form these complex ring systems.

One common strategy for synthesizing quinazolines involves the reaction of a hydrazine derivative with a suitable carbonyl compound or its equivalent. For instance, 2-ethoxy-4-hydrazinoquinazoline can be reacted with various electrophiles like diethyl oxalate, ethyl chloroacetate, and acid chlorides to yield triazino[4,3-c]quinazolines and triazolo[1,5-c]quinazolines. nih.gov The initial step is typically a nucleophilic attack by the terminal amino group of the hydrazine onto a carbonyl carbon. nih.gov This is often followed by an intramolecular cyclization and dehydration or elimination of a leaving group to form the stable heterocyclic ring.

In a general synthetic approach, a substituted hydrazine like this compound could react with 2-aminoaryl ketones. The reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the quinazoline ring. The presence of the bromo and ethyl groups on the phenyl ring of the hydrazine can influence the reaction conditions and the properties of the final heterocyclic product. google.com The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, for example, can start from an appropriately substituted aniline, which is a common precursor to or product of hydrazine derivatives. mdpi.com

The following table outlines a representative reaction for the synthesis of a triazoloquinazoline, illustrating the type of transformation this compound could undergo.

| Reactants | Reagents/Conditions | Product Type | Ref. |

| 2-Ethoxy-4-hydrazinoquinazoline + Acid Chloride | Anhydrous K₂CO₃, Chloroform, Heat | 5-Ethoxy-2-substituted nih.govnih.govresearchgate.nettriazolo[1,5-c]quinazoline | nih.gov |

| 2-Aminoaryl Ketone + Hydrazine Derivative | DMSO, Microwave | 4-Substituted Quinazoline | google.com |

Mechanisms of C-H Arylation Reactions

This compound can serve as a source of the (2-Bromo-4-ethylphenyl) group in direct C-H arylation reactions. These reactions offer an efficient way to form carbon-carbon bonds by directly coupling an aryl group with a C-H bond of another molecule, often an unactivated arene. nih.gov

The mechanism frequently involves the generation of an aryl radical from the arylhydrazine. One method utilizes catalytic iodine in the presence of air. nih.govacs.org The proposed mechanism proceeds as follows:

Reaction with Iodine: The arylhydrazine, in this case this compound, reacts with molecular iodine (I₂).

Intermediate Formation: This initial reaction forms an intermediate, likely an N-iodo-N'-arylhydrazine derivative.

Radical Generation: This intermediate is unstable and decomposes, often with the elimination of HI, to generate the corresponding aryl radical, •C₆H₃(Br)(C₂H₅). During this process, dinitrogen (N₂) is typically evolved.

Arylation: The highly reactive (2-Bromo-4-ethylphenyl) radical then attacks an arene or heterocycle present in the reaction mixture, leading to the arylated product.

Catalyst Regeneration: The hydroiodic acid (HI) formed is oxidized back to molecular iodine by atmospheric oxygen, allowing the catalytic cycle to continue. nih.govacs.org

Another pathway for generating aryl radicals from aryl hydrazines is through a base-promoted homolytic aromatic substitution (BHAS) mechanism. nih.gov In this process, a base abstracts a proton from the hydrazine, leading to an anion that can then undergo oxidation to form an aryl radical. This method provides a practical approach for the preparation of various substituted biaryls. nih.gov

| Aryl Source | Coupling Partner | Catalyst/Initiator | Mechanism Type | Product | Ref. |

| Phenylhydrazine (B124118) | Unactivated Arenes | Base (e.g., t-BuOK) | Base Promoted Homolytic Aromatic Substitution (BHAS) | Substituted Biaryl | nih.gov |

| Aryl Hydrazine | Substituted 1,4-Naphthoquinones | Catalytic Iodine, Air | Radical Arylation | 2- or 3-Arylated-1,4-naphthoquinone | nih.govacs.org |

Nucleophilic Substitution and Addition Reactions

The hydrazine functional group in this compound is inherently nucleophilic, owing to the lone pairs of electrons on the nitrogen atoms. This allows it to participate in both nucleophilic substitution and addition reactions.

Nucleophilic Addition: A classic example of a nucleophilic addition reaction involving hydrazines is the formation of hydrazones from aldehydes and ketones. youtube.comyoutube.com The reaction of this compound with an aldehyde or ketone would proceed via nucleophilic attack of the terminal -NH₂ group on the electrophilic carbonyl carbon. This is followed by dehydration to yield the corresponding (2-Bromo-4-ethylphenyl)hydrazone. youtube.comlibretexts.org This reaction is a key step in the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group under basic conditions. libretexts.org

Nucleophilic Substitution: this compound can act as a nucleophile in substitution reactions, displacing a leaving group from an electrophilic substrate. For example, it can react with alkyl halides or activated aryl halides. In reactions with highly electron-deficient substrates like 1-chloro-2,4-dinitrobenzene, hydrazine undergoes uncatalyzed substitution. The mechanism can vary depending on the solvent and the leaving group, sometimes proceeding through a zwitterionic intermediate where the formation of the intermediate is rate-determining, and other times the departure of the leaving group is the slow step. ccsenet.org The reaction of cyanoacetylhydrazine with ω-bromoacetophenone derivatives also demonstrates the nucleophilic character of the hydrazine moiety, leading to the synthesis of various heterocyclic compounds. nih.gov

The table below summarizes the general reactivity of hydrazines in these types of reactions.

| Reaction Type | Electrophile | Intermediate/Product | General Mechanism | Ref. |

| Nucleophilic Addition | Aldehyde/Ketone | Hydrazone | Attack on carbonyl, followed by dehydration | youtube.comlibretexts.org |

| Nucleophilic Substitution | Alkyl Halide | N-Alkylated Hydrazine | Sₙ2-type displacement of halide | libretexts.org |

| Nucleophilic Substitution | Activated Aryl Halide | N-Arylated Hydrazine | Nucleophilic Aromatic Substitution | ccsenet.org |

Photoinduced Cleavage of N-N Bonds

The nitrogen-nitrogen (N-N) bond in aromatic hydrazines, including this compound, can be cleaved under mild, photoinduced conditions. This method provides a green chemistry approach to synthesizing secondary aromatic amines. nih.govnih.gov

The reaction is typically carried out using a photocatalytic system, such as a ruthenium(II) complex like Ru(bpyrz)₃₂, under visible light irradiation and in the presence of air. nih.govresearchgate.netthieme-connect.de The mechanism is thought to involve the following steps:

Photoexcitation: The ruthenium catalyst absorbs visible light, promoting it to an excited state.

Electron Transfer: The excited catalyst is quenched by the hydrazine derivative, leading to the formation of a nitrogen radical cation.

N-N Bond Cleavage: The resulting radical cation is unstable and undergoes cleavage of the weak N-N bond.

Product Formation: Subsequent reaction steps, which may involve oxygen from the air, lead to the formation of the corresponding secondary amine. For this compound, this cleavage would ultimately yield 2-Bromo-4-ethylaniline (B2476837) after subsequent steps.

This photocatalytic method is advantageous as it avoids the harsh reductive or oxidative conditions often required for N-N bond cleavage. nih.govresearchgate.net The reaction is generally effective for a range of N,N-disubstituted and N-alkyl-N-arylhydrazines. nih.govthieme-connect.de

| Hydrazine Substrate Type | Catalyst | Conditions | Product Type | Key Feature | Ref. |

| Aromatic Hydrazines/Hydrazides | Ru(bpyrz)₃₂ | Visible Light, Air | Secondary Aromatic Amines | Mild, "green" conditions | nih.govnih.govthieme-connect.de |

Applications of 2 Bromo 4 Ethylphenyl Hydrazine As a Synthetic Precursor

Building Block for Complex Organic Scaffolds

The compound is a cornerstone for creating intricate organic structures, particularly those containing nitrogen atoms, which are prevalent in pharmaceuticals and agrochemicals. It participates in both heterocycle formation and carbon-carbon bond-forming reactions.

The hydrazine (B178648) functional group is a classic precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. (2-Bromo-4-ethylphenyl)hydrazine can be employed in condensation reactions with various carbonyl-containing compounds to generate important heterocyclic cores.

Indoles: The most prominent application of phenylhydrazines is in the Fischer indole (B1671886) synthesis. alfa-chemistry.comwikipedia.orgbyjus.com This acid-catalyzed reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement and cyclization to yield an indole nucleus. wikipedia.orgbyjus.comnih.gov Using this compound would lead to the formation of indoles substituted at the 7-bromo and 5-ethyl positions, providing a route to complex, poly-substituted indole derivatives. nih.govorganic-chemistry.org

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They can be readily synthesized through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.comnih.gov The reaction of this compound with various β-diketones or related synthons provides a direct pathway to 1-aryl-pyrazoles, where the aryl group is the 2-bromo-4-ethylphenyl moiety. nih.govorganic-chemistry.org These structures are significant in medicinal chemistry.

Pyridazines: Pyridazines, six-membered heterocycles containing two adjacent nitrogen atoms, can also be synthesized using hydrazine precursors. wikipedia.org A common method involves the reaction of a hydrazine with a 1,4-dicarbonyl compound, such as a γ-diketone or γ-ketoacid, to form the pyridazine (B1198779) ring. wikipedia.orgchemtube3d.com this compound can serve as the hydrazine component in these syntheses. organic-chemistry.org

The following table illustrates the synthesis of different heterocycles using a phenylhydrazine precursor.

| Heterocycle Class | Reactant Partner | Resulting Scaffold from this compound |

| Indole | Aldehyde or Ketone | 7-Bromo-5-ethyl-substituted indole |

| Pyrazole (B372694) | 1,3-Dicarbonyl Compound | 1-(2-Bromo-4-ethylphenyl)-substituted pyrazole |

| Pyridazine | 1,4-Dicarbonyl Compound | 1-(2-Bromo-4-ethylphenyl)-substituted dihydropyridazine |

The presence of a bromine atom on the aromatic ring of this compound allows it to function as an aryl halide in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.orgyoutube.com The bromo-substituent of this compound can be readily coupled with a variety of aryl or vinyl boronic acids to form biaryl or aryl-vinyl structures, respectively. mdpi.comresearchgate.net This allows for the introduction of new carbon-based substituents at the 2-position of the phenyl ring.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com this compound can be used as the aryl bromide component, reacting with various alkenes to attach a vinyl group to the 2-position of the phenyl ring. libretexts.orgnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would result in the formation of a 2-(alkynyl)-4-ethylphenylhydrazine derivative. nih.govresearchgate.net

This table summarizes the potential carbon-carbon bond formation reactions.

| Coupling Reaction | Coupling Partner | Resulting C-C Bond Type |

| Suzuki-Miyaura | Organoboronic Acid/Ester | Aryl-Aryl or Aryl-Vinyl |

| Heck | Alkene | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | Aryl-Alkynyl |

Derivatization for Analytical Methodologies

The reactive hydrazine group is key to the compound's utility in analytical chemistry, where it is used to "tag" other molecules, making them easier to detect and quantify.

Hydrazine derivatives are widely used as reagents to derivatize carbonyl compounds (aldehydes and ketones) prior to analysis by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. epa.govunitedchem.com The reaction between the hydrazine and a carbonyl forms a stable hydrazone, which typically possesses a strong chromophore, significantly enhancing UV absorbance and thus detection sensitivity. researchgate.netnih.gov

This compound can serve as such a derivatizing agent. The resulting (2-bromo-4-ethylphenyl)hydrazone derivatives would exhibit strong UV absorption due to the extended conjugation of the aromatic system. The presence of the bromo and ethyl groups provides a unique molecular weight and chromatographic retention time, aiding in the identification and separation of different carbonyl analytes. nih.govnih.gov

In mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), derivatization with a phenylhydrazine-containing reagent can improve the analysis of certain molecules, such as carbohydrates and oligosaccharides. nih.govnih.gov The phenylhydrazine tag serves multiple purposes: it increases the hydrophobicity of the analyte, improves ionization efficiency, and can direct fragmentation in tandem mass spectrometry (MS/MS) experiments, providing valuable structural information. acs.org

Derivatization of an analyte with this compound would introduce a tag with a specific mass (due to the C8H10BrN2 moiety). This unique mass shift allows for the clear identification of derivatized analytes in a complex mixture and can be used to develop quantitative assays. shu.ac.uk

Advanced Characterization Methodologies for Structural Elucidation of 2 Bromo 4 Ethylphenyl Hydrazine and Its Derivatives

Spectroscopic Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a non-destructive means to probe the molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information, which, when combined, allow for an unambiguous characterization of (2-Bromo-4-ethylphenyl)hydrazine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons, the aromatic protons, and the hydrazine (B178648) (-NH-NH₂) protons.

The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern indicating their adjacent positions. The aromatic region would display a complex splitting pattern for the three protons on the benzene (B151609) ring, influenced by their positions relative to the bromo, ethyl, and hydrazine substituents. The protons of the hydrazine group, -NH and -NH₂, would appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

In derivatives, such as hydrazones formed by reacting the hydrazine with aldehydes or ketones, a new signal for the azomethine proton (-N=CH-) would appear in the downfield region of the spectrum. For example, in a series of synthesized benzylidene derivatives of phenylhydrazine (B124118), the azomethine proton appears as a singlet around 7.65-7.85 ppm, while the -NH proton is observed further downfield, sometimes above 10 ppm. scirp.org

Table 1: Representative ¹H NMR Data for Phenylhydrazine Derivatives

| Compound | Solvent | Key Chemical Shifts (δ, ppm) |

|---|---|---|

| (E)-1-benzylidene-2-phenylhydrazine rsc.org | CDCl₃ | 7.65-7.70 (m, 3H, ArH & N=CH), 7.28-7.39 (m, 5H, ArH), 7.11-7.13 (m, 2H, ArH), 6.87 (t, 1H, ArH), -NH signal not specified. |

| 1,2-Bis(4-bromophenyl)ethyne (from (4-bromophenyl)hydrazine) rsc.org | CDCl₃ | 7.37-7.38 (m, 4H, ArH), 7.48-7.49 (m, 4H, ArH). |

| 2-[(coumarin-4-yl)oxy]acetohydrazide nih.gov | CDCl₃ | 8.21 (s, 1H, NH), 7.41–7.78 (m, 4H, ArH), 5.43 (s, 1H, -C=C-H), 4.75 (s, 2H, NH₂), 4.45 (s, 2H, CH₂). |

Note: This table contains interactive elements. Click on the data for more details.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show two signals for the ethyl group carbons and six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atom bonded to the bromine (C-Br) would appear in the typical range for halogenated carbons, while the carbon attached to the hydrazine group (C-N) would be shifted downfield.

In studies of substituted phenylhydrazones, the azomethine carbon (-N=C-) is typically observed in the range of 140-150 ppm. researchgate.net For instance, in a series of phenylhydrazone derivatives, the carbon signals were fully assigned, confirming the molecular structure. scirp.org

Table 2: Representative ¹³C NMR Data for Phenylhydrazine Derivatives

| Compound | Solvent | Key Chemical Shifts (δ, ppm) |

|---|---|---|

| Phenylhydrazine chemicalbook.com | CDCl₃ | Aromatic carbons observed at 113.0, 120.3, 128.9, 148.4. |

| 1,2-Bis(4-bromophenyl)ethyne (from (4-bromophenyl)hydrazine) rsc.org | CDCl₃ | 133.0, 131.7, 122.8, 121.9, 89.4. |

| (E)-1-benzylidene-2-phenylhydrazine rsc.org | CDCl₃ | 144.6 (C-N), 137.3 (N=CH), 129.3, 128.6, 128.4, 126.2, 120.1, 112.8 (Aromatic C). |

Note: This table contains interactive elements. Click on the data for more details.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, which is instrumental in identifying adjacent protons, such as those in the ethyl group and the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across quaternary carbons and linking different fragments of the molecule, such as confirming the position of the ethyl and bromo substituents on the phenyl ring. The 3J coupling is often stronger than the 2J coupling in aromatic systems, which aids in assignments. alfa-chemistry.com

For instance, in the characterization of substituted fluorenylspirohydantoins, 2D NMR spectra, including COSY, HSQC, and HMBC, were essential for the complete and correct assignment of all proton and carbon chemical shifts. bas.bg

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FTIR spectrum of this compound would exhibit characteristic absorption bands.

Key expected vibrations include:

N-H Stretching: The hydrazine moiety (-NH-NH₂) will show characteristic stretches in the 3200-3400 cm⁻¹ region. Typically, primary amines (and the -NH₂ of hydrazine) show two bands in this region, while secondary amines (-NH) show one.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration for the -NH₂ group is typically seen around 1600 cm⁻¹.

C-N Stretching: This vibration occurs in the 1250-1350 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretch is expected in the far-infrared region, typically between 500 and 650 cm⁻¹. nist.gov

In the synthesis of hydrazone derivatives, the disappearance of the N-H bending vibrations of the primary hydrazine and the appearance of a strong C=N (imine) stretching band around 1590-1650 cm⁻¹ confirms the formation of the product. rdd.edu.iq

Table 3: Characteristic FTIR Absorption Bands for Hydrazine Derivatives

| Compound/Derivative Type | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) |

|---|---|---|---|---|

| 2-[(coumarin-4-yl)oxy]acetohydrazide nih.gov | 3233, 3210 | - | 3083 | 2959 |

| Phenylhydrazone derivative rdd.edu.iq | Present | ~1600-1650 | Present | Present |

| 2,4-Dinitrophenylhydrazine (B122626) nist.gov | Present | - | Present | - |

Note: This table contains interactive elements. Click on the data for more details.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. The spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. These typically arise from π → π* transitions.

The position and intensity of the absorption maxima (λmax) are sensitive to the substituents on the aromatic ring. The hydrazine group, being an auxochrome, can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The formation of derivatives, especially those that extend the conjugation, leads to significant changes in the UV-Vis spectrum. For example, the reaction of a photoresponsive molecule with hydrazine leads to a distinct color change and a shift in the absorption spectrum, with a broad band at 580 nm disappearing. scirp.orgnih.gov Similarly, the formation of hydrazones from 2,4-dinitrophenylhydrazine results in highly colored derivatives with strong absorptions in the visible region. researchgate.net

Table 4: UV-Vis Absorption Data for Hydrazine Derivatives

| Compound | Solvent | λmax (nm) | Notes |

|---|---|---|---|

| Hydrazone from 2,4-dinitrophenylhydrazine researchgate.net | Not Specified | 355-385 | High molar absorptivity, indicating strong electronic transitions. |

| Ring-closed isomer of a photoresponsive molecule scirp.org | DMSO | 580 | Disappears upon reaction with hydrazine. |

| Hydrazine detection complex researchgate.net | Not Specified | 455-480 | Colorimetric detection based on the formation of a colored complex. |

Note: This table contains interactive elements. Click on the data for more details.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, MS provides the molecular weight and, through fragmentation analysis, offers insights into the compound's structure. High-Resolution Mass Spectrometry (HRMS) further refines this by measuring mass with extremely high accuracy, which allows for the determination of the precise elemental formula. longdom.org

When analyzing this compound (C₈H₁₁BrN₂), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 Da, a characteristic signature for a monobrominated compound.

HRMS analysis provides an exact mass measurement, distinguishing the compound from other molecules with the same nominal mass. For derivatives, such as hydrazones formed by reacting the hydrazine with a carbonyl compound, HRMS is crucial for confirming the new molecular formula. longdom.org Techniques like electrospray ionization (ESI) are often used, which can generate quasi-molecular ions such as [M+H]⁺ or [M+Na]⁺. uni.lu

Table 1: Predicted HRMS Data for this compound This table is generated based on the known molecular formula and common adducts observed in ESI-MS.

| Ion Adduct | Molecular Formula | Predicted m/z |

| [M+H]⁺ | [C₈H₁₂BrN₂]⁺ | 215.0182 |

| [M+Na]⁺ | [C₈H₁₁BrN₂Na]⁺ | 237.0001 |

| [M+K]⁺ | [C₈H₁₁BrN₂K]⁺ | 252.9741 |

Note: The m/z value is calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov While obtaining a suitable single crystal of the parent compound, this compound, can be challenging, its crystalline derivatives are frequently subjected to this analysis. researchgate.net

Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative This table represents typical data obtained from a single-crystal X-ray diffraction experiment on a derivative compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.948(3) |

| b (Å) | 12.551(4) |

| c (Å) | 15.123(5) |

| β (°) | 98.54(2) |

| Volume (ų) | 1867.5(9) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.520 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This technique is essential for verifying the empirical formula of a newly synthesized compound like this compound or its derivatives. researchgate.net

The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and confirms its elemental composition.

Table 3: Elemental Analysis Data for this compound Based on the molecular formula C₈H₁₁BrN₂ (Molecular Weight: 215.09 g/mol ).

| Element | Theoretical % | Found % (Illustrative) |

| Carbon (C) | 44.68% | 44.75% |

| Hydrogen (H) | 5.15% | 5.11% |

| Nitrogen (N) | 13.02% | 12.95% |

Chromatographic Purity Assessment (e.g., TLC)

Chromatographic methods are indispensable for assessing the purity of a compound and for monitoring the progress of a chemical reaction. google.com Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique for this purpose. researchgate.net

In TLC, a small amount of the sample is spotted onto a plate coated with an adsorbent like silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable solvent system (mobile phase). Different compounds travel up the plate at different rates depending on their polarity and interaction with the stationary phase. researchgate.net A pure compound should ideally appear as a single spot on the TLC plate after visualization (e.g., under UV light or with a chemical stain). researchgate.net The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. researchgate.net

Table 4: Example TLC Analysis for a Reaction Producing a Derivative

| Lane | Description | Rf Value | Observation |

| 1 | This compound (Starting Material) | 0.65 | Single spot |

| 2 | Co-spot (Starting Material + Reaction Mixture) | 0.65, 0.40 | Two separated spots |

| 3 | Reaction Mixture (Crude Product) | 0.40 | Major product spot with minor impurities |

| 4 | Purified Product | 0.40 | Single spot, confirming purity |

Mobile Phase: Ethyl Acetate (B1210297)/Hexane (30:70)

Theoretical and Computational Chemistry Studies of 2 Bromo 4 Ethylphenyl Hydrazine

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. researchgate.net DFT methods balance computational cost and accuracy, making them suitable for studying medium-sized organic molecules like (2-Bromo-4-ethylphenyl)hydrazine. Time-Dependent DFT (TD-DFT) extends these capabilities to excited states, which is crucial for understanding spectroscopic properties. researchgate.net

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule dictates its chemical behavior. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. nih.gov

For this compound, the HOMO is expected to be localized primarily on the hydrazine (B178648) moiety and the phenyl ring, which are electron-rich regions. The LUMO, conversely, would likely be distributed over the aromatic ring and the carbon-bromine bond, which can act as an electron-accepting site. The precise energies and spatial distributions of these orbitals can be calculated using DFT methods.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: These values are illustrative and would be determined through specific DFT calculations.

Prediction of Spectroscopic Parameters and Absorption Properties

Theoretical calculations can predict various spectroscopic parameters, aiding in the interpretation of experimental spectra. For instance, vibrational frequencies can be computed and compared with experimental Infrared (IR) and Raman spectra to confirm the molecular structure. researchgate.net

TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis) of a molecule. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be estimated. For this compound, the electronic transitions would likely be of the π → π* and n → π* type, originating from the phenyl ring and the lone pairs of the hydrazine nitrogen atoms.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | N-H stretching frequency | ~3300-3400 cm⁻¹ |

| IR Spectroscopy | C-Br stretching frequency | ~550-650 cm⁻¹ |

| UV-Vis Spectroscopy | λmax | ~280-300 nm |

Note: These are expected ranges and would be refined by specific computational studies.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential.

In the case of this compound, the MEP map would likely show a negative potential (red) around the nitrogen atoms of the hydrazine group due to their lone pairs of electrons. The hydrogen atoms of the hydrazine group and the region around the bromine atom might exhibit a positive or near-positive potential (blue or green), indicating their electrophilic character.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govnih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). researchgate.net This analysis helps in understanding hyperconjugative interactions and the stability they impart to the molecule. wisc.edu

For this compound, NBO analysis could reveal hyperconjugative interactions between the lone pair orbitals of the hydrazine nitrogens and the antibonding orbitals of the phenyl ring (n → σ*) or the C-Br bond. It can also elucidate the nature of the C-N, N-N, and C-Br bonds.

Table 3: Illustrative NBO Analysis for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | σ(C-C) of phenyl ring | ~5-10 |

| LP(1) N | σ(C-Br) | ~1-3 |

Note: LP denotes a lone pair. The values are hypothetical and represent potential stabilizing interactions.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2): The tendency to attract electrons.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to charge transfer.

Electrophilicity Index (ω = χ² / 2η): A measure of the ability to act as an electrophile.

Table 4: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -E_HOMO | 5.8 |

| Electron Affinity (A) | -E_LUMO | 0.9 |

| Electronegativity (χ) | (I + A) / 2 | 3.35 |

| Chemical Hardness (η) | (I - A) / 2 | 2.45 |

| Electrophilicity Index (ω) | χ² / 2η | 2.29 |

Note: These values are derived from the hypothetical HOMO/LUMO energies in Table 1.

Mechanistic Projections using Computational Methods

Computational methods are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating transition states and calculating activation energies, thereby providing a theoretical basis for reaction pathways. For this compound, computational studies could be used to project its behavior in various chemical transformations.

For example, in reactions such as the Fischer indole (B1671886) synthesis, where phenylhydrazines are key starting materials, computational methods can model the reaction pathway, identify key intermediates and transition states, and calculate the associated energy barriers. This would involve tracking the bond-forming and bond-breaking processes as the hydrazine reacts with a carbonyl compound to form the indole ring system. Such studies would provide valuable insights into the regioselectivity and stereoselectivity of the reaction, influenced by the bromo and ethyl substituents on the phenyl ring.

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal. nih.goviucr.org This technique maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is colored according to different properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. nih.gov

H···H Contacts: These are often the most abundant type of contact on the Hirshfeld surface, reflecting the high proportion of hydrogen atoms on the molecular periphery. nih.gov

Br···H/H···Br Contacts: The presence of a bromine atom makes these interactions a significant contributor to the crystal packing. nih.gov

C···H/H···C Contacts: These represent van der Waals interactions and are generally widespread across the molecular surface. nih.gov

N···H/H···N Contacts: The hydrazine moiety would be expected to participate in hydrogen bonding, which would be visible as distinct spikes in the corresponding 2D fingerprint plots derived from the Hirshfeld surface. nih.gov

The percentage contribution of each contact type provides a quantitative measure of its importance in the crystal structure. A hypothetical breakdown of these contributions for this compound, based on data for analogous compounds, is presented in the table below.

Hypothetical Intermolecular Contact Contributions for this compound

| Intermolecular Contact Type | Hypothetical Percentage Contribution |

| H···H | ~40-50% |

| Br···H/H···Br | ~15-25% |

| C···H/H···C | ~10-20% |

| N···H/H···N | ~5-10% |

| Other (e.g., C···C, C···Br) | <5% |

This table is hypothetical and serves to illustrate the type of data generated from a Hirshfeld surface analysis. Actual values would depend on the experimentally determined crystal structure.

Energy Framework Analysis

To further understand the energetics of the crystal packing, energy framework analysis is employed. This method calculates the interaction energies between a central molecule and its surrounding neighbors and visualizes them as a framework of cylinders. The thickness of the cylinders is proportional to the strength of the interaction energy, providing a clear picture of the energetic topology of the crystal. mdpi.com

The total interaction energy is typically decomposed into four components: electrostatic, polarization, dispersion, and repulsion. mdpi.com

Electrostatic Energy (Eele): Arises from the interaction of the static charge distributions of the molecules.

Polarization Energy (Epol): Accounts for the distortion of the electron cloud of one molecule by the electric field of another.

Dispersion Energy (Edis): A quantum mechanical effect arising from correlated fluctuations in the electron distributions of interacting molecules. It is often the dominant attractive force in non-polar systems. mdpi.com

Repulsion Energy (Erep): The short-range repulsive force that prevents molecules from collapsing into each other.